5-Bromo-4-cyclopropyl-6-methylpyrimidine
Overview
Description
5-Bromo-4-cyclopropyl-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a cyclopropyl group at position 4, and a methyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropyl-6-methylpyrimidine.
Bromination: The bromination of 4-cyclopropyl-6-methylpyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reactions are performed in solvents like toluene or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce an arylpyrimidine derivative.
Scientific Research Applications
5-Bromo-4-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the cyclopropyl group can enhance binding affinity and selectivity towards the target. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methylpyrimidine: Lacks the bromine atom at position 5, which may result in different reactivity and biological activity.
5-Bromo-4-methylpyrimidine: Lacks the cyclopropyl group, which can affect its binding properties and overall activity.
5-Bromo-6-methylpyrimidine: Lacks the cyclopropyl group at position 4, leading to different chemical and biological properties.
Uniqueness
5-Bromo-4-cyclopropyl-6-methylpyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYGSULFGKNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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